Quantified Superiority: Sdh-IN-6 Exhibits 5.2-Fold Lower EC50 Against Valsa mali Than Boscalid in Direct Head-to-Head Comparison
In a direct comparative assay evaluating antifungal activity against the phytopathogenic fungus Valsa mali, Sdh-IN-6 (compound 6i) demonstrated an EC50 value of 1.77 mg/L, while the commercial SDHI boscalid, used as a positive control, exhibited an EC50 of 9.19 mg/L under the identical in vitro testing conditions [1]. This corresponds to a 5.2-fold improvement in potency for Sdh-IN-6 over boscalid.
| Evidence Dimension | In vitro antifungal activity (EC50) |
|---|---|
| Target Compound Data | 1.77 mg/L |
| Comparator Or Baseline | Boscalid: 9.19 mg/L |
| Quantified Difference | 5.2-fold lower EC50 (more potent) |
| Conditions | Valsa mali mycelial growth inhibition assay; medium not specified in abstract but standard for SDHI testing |
Why This Matters
This 5.2-fold potency advantage positions Sdh-IN-6 as a more sensitive probe for detecting subtle phenotypic changes in Valsa mali and as a higher-efficacy reference for benchmarking novel antifungal candidates.
- [1] Li M, Wang W, Cheng X, et al. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. J Agric Food Chem. 2023;71(30):11365-11372. doi:10.1021/acs.jafc.3c02671 View Source
